zooxanthellatoxin B
Description
Properties
CAS No. |
148619-55-0 |
|---|---|
Molecular Formula |
C17H19N5O4 |
Synonyms |
zooxanthellatoxin B |
Origin of Product |
United States |
Discovery, Isolation, and Structural Characterization Research of Zooxanthellatoxin B
Initial Identification and Isolation from Symbiodinium spp.
The initial discovery of zooxanthellatoxin B was a significant advancement in the field of marine natural products chemistry, revealing a new class of potent vasoconstrictive agents.
Isolation from Specific Symbiotic Hosts and Cultured Strains
This compound, along with its congener zooxanthellatoxin-A, was first isolated from the symbiotic marine alga Symbiodinium sp. nih.gov. While the specific symbiotic host from which this particular strain of Symbiodinium was originally isolated is not extensively detailed in initial publications, these dinoflagellates are known to form symbiotic relationships with a wide range of marine invertebrates, including corals, sea anemones, and giant clams. For research purposes, the toxins were primarily obtained from cultured strains of Symbiodinium sp., which allows for a consistent and controlled supply of the compound for structural and biological studies.
Methodological Approaches to Compound Extraction and Purification
The process of extracting and purifying this compound from Symbiodinium sp. is a multi-step procedure designed to separate this large, complex molecule from other cellular components. The general workflow involves:
Extraction: The process typically begins with the extraction of the algal cells with a polar solvent, such as methanol, to isolate a wide range of metabolites.
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.
Chromatography: A series of chromatographic techniques are employed for the purification of this compound. An early and crucial step in the purification of zooxanthellatoxins involves the use of DEAE-cellulose chromatography nih.gov. This is followed by further purification using other chromatographic methods, likely including size-exclusion and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.
| Step | Method | Purpose |
| 1 | Solvent Extraction | To obtain a crude extract of metabolites from Symbiodinium sp. cells. |
| 2 | Liquid-Liquid Partitioning | To perform a preliminary separation of compounds based on polarity. |
| 3 | DEAE-Cellulose Chromatography | To fractionate the extract based on charge, a key initial purification step for zooxanthellatoxins. |
| 4 | High-Performance Liquid Chromatography (HPLC) | To achieve final purification of this compound to a high degree of purity. |
Structural Elucidation Methodologies
Determining the precise chemical structure of a large and complex molecule like this compound requires a combination of sophisticated analytical techniques.
Application of Advanced Spectroscopic Techniques for Polyoxygenated Structures
The structural elucidation of this compound heavily relies on advanced spectroscopic methods. Due to its large molecular weight, approximately 2900 Da, and its polyoxygenated nature, a suite of techniques is necessary to piece together its structure nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental to determining the carbon skeleton and the connectivity of atoms. For large, complex structures like zooxanthellatoxins, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of protons and carbons. In the study of related large polyether toxins, 3D NMR has also been utilized to overcome signal overlap issues common in 2D spectra of such molecules.
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was an early technique used to determine the molecular weight of this compound nih.gov. More modern mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, which are crucial for determining the elemental composition.
Characterization of Unique Structural Features (e.g., Lactone Rings, Double Bonds, Ethereal Rings)
The structure of this compound is characterized by several key functional groups and structural motifs. For instance, its congener, zooxanthellatoxin-A, is a 62-membered lactone acs.org. It is plausible that this compound also possesses a large macrolide ring. The presence and location of double bonds are determined by a combination of NMR data (chemical shifts and coupling constants) and mass spectrometry fragmentation patterns. The numerous ethereal rings, a common feature in marine polyether toxins, are identified through detailed analysis of ¹H and ¹³C NMR chemical shifts and correlations observed in HMBC spectra.
Degradation Studies and Chemical Correlation for Stereochemical Assignment
Determining the stereochemistry of a molecule as complex as this compound is a formidable challenge. While specific degradation studies for the stereochemical assignment of this compound are not extensively detailed in the available literature, the methodologies applied to similar large marine toxins provide a likely framework for how this would be approached.
Chemical Degradation: This involves breaking the large molecule into smaller, more manageable fragments through chemical reactions such as ozonolysis or periodate (B1199274) cleavage. The stereochemistry of these smaller fragments can then be determined more easily through spectroscopic analysis or by comparison with synthetic standards.
Chemical Correlation: This method involves chemically converting the natural product, or its degradation fragments, into a compound of known stereochemistry. For example, in the study of the related compound zooxanthellamide B, chemical correlation with zooxanthellamide A was used to determine the relative configuration of its ring systems tandfonline.com. This approach allows for the assignment of stereocenters by relating them to a known reference.
The complete stereochemical assignment of this compound would likely require a combination of these chemical methods alongside advanced NMR techniques, such as the application of chiral derivatizing agents and the analysis of nuclear Overhauser effect (NOE) data.
Congeneric Relationship with Zooxanthellatoxin A
This compound is a structural analogue, or congener, of Zooxanthellatoxin A, with which it was co-isolated nih.gov. Both compounds share the same basic molecular framework, being large and complex polyhydroxy polyenes nih.gov. The research indicates that the structure of this compound was determined to be a 62-membered lactone by direct comparison of its spectral and degradation data with that of Zooxanthellatoxin A researchgate.net. This suggests a very close structural similarity, with the primary difference likely residing in a specific functional group or stereochemical configuration at a particular position on the molecule. However, the precise structural variance that distinguishes this compound from Zooxanthellatoxin A is not extensively detailed in the currently available literature.
| Compound | Relationship to this compound | Key Structural Features |
| Zooxanthellatoxin A | Congener | Large polyhydroxy polyene, shares a common structural backbone with this compound. |
Distinction from Other Symbiodinium-Derived Polyhydroxy Metabolites
The genus Symbiodinium is a rich source of diverse and structurally complex polyhydroxy metabolites. Besides the zooxanthellatoxins, other notable examples include the zooxanthellamides and symbiodinolide.
Symbiodinolide: This is another novel polyol macrolide isolated from Symbiodinium sp. and is considered a structural congener of the zooxanthellatoxins researchgate.net. This relationship implies a shared biosynthetic origin and some common structural motifs. However, symbiodinolide possesses its own unique structural features and biological activities, distinguishing it as a separate class of metabolite.
A key distinguishing feature of the zooxanthellatoxins, including this compound, when compared to other well-known marine polyether toxins like palytoxin (B80417) and maitotoxin (B1166249), is the higher number of olefinic carbons (double bonds) and fewer ethereal rings nih.gov. This highlights a different biosynthetic pathway and results in a more flexible and linear molecular architecture compared to the rigid, ladder-like structures of many polyether toxins.
| Compound Class | Key Distinguishing Features from this compound |
| Zooxanthellamides | Presence of amide functional groups. |
| Symbiodinolide | While a congener, it possesses a distinct overall structure and biological activity profile. |
| Palytoxin & Maitotoxin | This compound has a higher proportion of olefinic carbons and fewer ether rings. |
Biosynthetic Pathways and Genetic Foundations of Zooxanthellatoxin B
Proposed Biogenetic Origin via Polyketide Pathways
The structural complexity of zooxanthellatoxin B suggests its assembly through a series of enzymatic reactions characteristic of polyketide synthesis. This process typically involves the successive condensation of small carboxylic acid units, such as acetate (B1210297) and malonate, to form a growing carbon chain. nih.govresearchgate.networdpress.com
Role of Glycine (B1666218) as a Putative Starting Unit
Studies on the biogenesis of zooxanthellatoxins, including ZT-B, isolated from Symbiodinium sp. have suggested that a polyketide chain is presumably started from a glycine unit. oup.comjst.go.jpresearchgate.net This is similar to the proposed biosynthesis of other marine toxins like palytoxin (B80417). oup.comresearchgate.net The incorporation of glycine as a starting unit or building block can lead to the formation of hybrid molecules, contributing to the structural diversity observed in compounds like this compound and zooxanthellamide D. researchgate.net
Comparison with Biosynthesis of Related Polyether Toxins
Dinoflagellates are known producers of a variety of polyether toxins, including ladder-frame polyethers like brevetoxins and ciguatoxins, as well as macrolides such as the zooxanthellatoxins. nih.govnih.gov While the precise biosynthetic pathway for this compound is still under investigation, its polyketide origin aligns with the established biosynthesis of other dinoflagellate polyethers. nih.gov These toxins often share common biogenetic processes involving polyketide pathways. jst.go.jpnih.gov However, dinoflagellate polyketides can exhibit unusual structural and biosynthetic features compared to other polyketides, including the irregular incorporation of building blocks and the use of unusual starter units. nih.govbiorxiv.org
Genomic and Transcriptomic Investigations of Polyketide Synthase Genes
Genomic and transcriptomic studies have been instrumental in identifying the genetic machinery involved in polyketide biosynthesis in dinoflagellates, including Symbiodinium species. These studies focus on identifying genes encoding polyketide synthases (PKSs), the key enzymes responsible for polyketide chain assembly. researchgate.netnih.govmdpi.comnih.gov
Identification and Characterization of Type I PKS Enzymes in Symbiodinium spp.
Genomic surveys of symbiotic dinoflagellates, such as Symbiodinium minutum, have identified candidate polyketide synthase genes. nih.govnih.gov These studies have revealed the presence of genes encoding proteins with both mono- and multifunctional domains characteristic of Type I PKS enzymes. nih.govnih.gov Predicted proteins from S. minutum retain functionally important amino acids in the catalytic ketosynthase (KS) domain. nih.govnih.gov While Type I PKSs in many organisms are large, multi-domain enzymes organized into modules, studies in dinoflagellates have also identified Type I-like PKSs that appear to be expressed as monofunctional proteins, with individual catalytic domains residing on separate transcripts. mdpi.comnih.govplos.orgnih.gov This atypical organization might be a dinoflagellate-specific feature. nih.govplos.org
A genomic survey of S. minutum identified 25 candidate PKS genes. nih.govnih.gov This survey provided evidence for the modular nature of Type I PKS in S. minutum, unlike the monofunctional Type I PKS reported in some other dinoflagellates. nih.gov The diversification of dinoflagellate PKS genes is suggested to include dinoflagellate-specific PKS genes with single domains, multifunctional PKS genes with KS domains orthologous to those of other protists, and PKS genes of bacterial origin. nih.gov
Phylogenetic Analysis of Dinoflagellate PKS Domains
Molecular phylogenetic analyses of KS domains from Symbiodinium minutum and other dinoflagellates have shown that these domains cluster within the protist Type I PKS clade, alongside sequences from other eukaryotes like apicomplexans, chlorophytes, and haptophytes. nih.govnih.govnih.govplos.orgmdpi.com This placement supports the eukaryotic origin of these PKS genes in dinoflagellates. nih.govplos.orgmdpi.com Phylogenetic trees of KS domains from diverse PKSs consistently place dinoflagellate KSs within this protistan clade. nih.govplos.org Within the dinoflagellate clade, distinct subgroups can be observed. nih.govnih.govplos.org The large number of unique KS domains in dinoflagellates compared to other protists and potentially other eukaryotes suggests frequent gene duplication events, horizontal gene transfer, domain shuffling, losses, and recombination in their genomes. mdpi.com
Enzymatic Mechanisms Involved in Polyketide Elongation and Cyclization
Polyketide synthesis by PKS enzymes involves a series of condensation and reduction reactions. researchgate.netnih.gov The core enzymatic activities required for polyketide chain elongation are typically carried out by the ketosynthase (KS), acyl transferase (AT), and acyl carrier protein (ACP) domains. researchgate.netnih.govmdpi.comacs.org The AT domain is responsible for loading the extender units (e.g., malonyl-CoA) onto the ACP. mdpi.comacs.org The KS domain then catalyzes a decarboxylative Claisen-like condensation between the growing polyketide chain (held by the ACP of the previous module or the loading module) and the extender unit attached to the current module's ACP. mdpi.comacs.org The ACP serves as a mobile tether, carrying the growing polyketide chain between the catalytic centers within a module or between modules in modular PKSs. mdpi.comacs.orgtandfonline.com
Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can modify the β-keto group generated after each condensation step, leading to structural diversity in the final polyketide product. researchgate.netnih.govacs.org Following chain elongation, intramolecular cyclization of the polyketide chain occurs to form cyclic or polycyclic structures. wordpress.comtandfonline.comnih.govtandfonline.compnas.org In some cases, a thioesterase (TE) domain is involved in product release and can also catalyze cyclization. mdpi.comnih.gov The mechanisms of cyclization are diverse and contribute significantly to the final structure of polyketides. tandfonline.comtandfonline.com While the general enzymatic steps of polyketide synthesis are conserved, the specific mechanisms and domain organizations in dinoflagellates, particularly the potential for monofunctional PKS units, represent unique aspects of their polyketide biosynthesis. nih.govplos.orgnih.gov
Influences of Environmental and Cultural Conditions on Biosynthesis Rates
The production of secondary metabolites, including toxins, in dinoflagellates can be significantly influenced by environmental and cultural conditions researchgate.netmdpi.com. Factors such as light intensity, temperature, nutrient availability (like nitrogen and phosphate), and salinity have been shown to affect the growth and cellular toxicity of dinoflagellates that produce toxins researchgate.netmdpi.com.
While specific studies detailing the quantitative impact of various environmental and cultural conditions solely on the biosynthesis rate of this compound are limited in the provided search results, research on other dinoflagellate toxins provides relevant insights into these influences mdpi.com. For instance, studies on Alexandrium species, known producers of saxitoxins, have demonstrated that temperature and nutrient levels critically modulate toxin production mdpi.com. High cellular toxin content in Alexandrium minutum has been observed under phosphate-depleted conditions mdpi.com. Temperature is considered a decisive factor for saxitoxin (B1146349) production in Alexandrium, with different strains exhibiting varied toxicity under identical temperature conditions mdpi.com.
Cultural conditions, such as the growth phase of the dinoflagellate culture, can also play a role. Generally, a high cellular toxin content is often observed during the exponential growth phase under optimal conditions mdpi.com. The metabolic profiles of different Symbiodiniaceae species can be influenced by varying temperatures and light regimes researchgate.net. The ability to manipulate metabolite production in Symbiodinium by altering culture conditions and host factors has been highlighted as an area of interest for natural product research mdpi.com.
The symbiotic relationship between Symbiodinium and their hosts (like corals) also introduces a layer of complexity to cultural conditions. The host can influence the symbiont's access to essential nutrients like phosphate, which is a limiting nutrient for algal growth ens-lyon.fr. Light availability, crucial for the photosynthetic activity of Symbiodinium, also plays a role in the symbiotic relationship and can indirectly influence metabolic processes researchgate.netens-lyon.frsouthampton.ac.uknih.gov.
Ecological Roles and Symbiotic Interactions of Zooxanthellatoxin B
Zooxanthellatoxin B in Invertebrate-Symbiodinium Symbioses
The genus Symbiodinium encompasses a diverse group of dinoflagellates, with various clades exhibiting different physiological traits and host specificities. ens-lyon.frnih.govscielo.org.za These symbiotic algae reside within the host's tissues, often enclosed within a host-derived membrane called the symbiosome. ens-lyon.frnih.gov This close cellular association facilitates the exchange of metabolites and signals. ens-lyon.frresearchgate.net this compound, as a metabolite produced by Symbiodinium, is potentially involved in mediating aspects of this intricate relationship. tandfonline.com
Role in Metabolic Relationships between Host and Symbiont
The metabolic relationship between invertebrate hosts and Symbiodinium is a cornerstone of their symbiosis. The photosynthetic algae provide the host with a significant portion of their energy requirements in the form of organic carbon compounds, such as sugars, glycerol, and amino acids, derived from photosynthesis. wikipedia.orgresearchgate.netnoaa.govfrontiersin.org In return, the host provides the symbiont with inorganic nutrients, such as nitrogen and phosphorus, and carbon dioxide for photosynthesis, as well as a protected environment with access to light. ens-lyon.frwikipedia.orgnih.govresearchgate.netnoaa.govfrontiersin.org
While the primary metabolic exchange involves the transfer of photosynthates to the host and inorganic nutrients to the symbiont, the production of secondary metabolites by Symbiodinium, including toxins like this compound, could play a role in modulating these metabolic interactions. nih.govtandfonline.com Research indicates that the host can influence the type and quantity of metabolites produced by the dinoflagellates. researchgate.net The presence of such compounds might influence the permeability of the symbiosome membrane or affect host metabolic pathways, thereby indirectly impacting the efficiency of nutrient transfer.
Studies on other metabolites in this symbiosis highlight the complexity of these interactions. For example, the host can produce release factors to control the export of fixed carbon from the algae. ens-lyon.fr The host also regulates nutrient availability, such as nitrogen, which can affect algal growth and metabolism. ens-lyon.fr While direct evidence for this compound's specific role in these metabolic regulatory processes is limited in the provided search results, the broader context of metabolite exchange and host control suggests potential avenues for its involvement.
Influence on Host-Symbiont Crosstalk
Molecular crosstalk between the host and symbiont is crucial for establishing and maintaining the symbiotic state. ens-lyon.fr This communication involves molecular signals that influence gene expression and ensure the host's tolerance towards the algae. ens-lyon.fr Examples of this crosstalk include the induction of host immune pathways and algal interference with host cellular processes to avoid digestion. ens-lyon.fr
The production of bioactive compounds by Symbiodinium, such as this compound, could serve as signaling molecules in this intricate dialogue. tandfonline.comresearchgate.net While the precise signaling function of this compound is not explicitly detailed in the search results, other dinoflagellate-produced compounds are known to influence host cellular processes. For instance, some toxins produced by symbiotic dinoflagellates are implicated in affecting host cell adhesion and inducing apoptosis, which are processes relevant to the maintenance or breakdown of the symbiosis. researchgate.net The identification of receptors in the host associated with the symbiosome membrane also suggests a role for symbiont-produced molecules in host-symbiont communication. researchgate.net
Modulation of Symbiont Population Dynamics and Host Association
The host animal can exert control over the population density of its symbiotic algae. ens-lyon.fr Mechanisms for this control include restricting nutrient availability and potentially releasing factors that influence algal growth and division. ens-lyon.fr The symbiotic Symbiodinium are typically maintained in a non-motile, cell-dividing stage within the host. ens-lyon.fr
The production of toxins by Symbiodinium has been hypothesized to play a role in modulating their population within the host. researchgate.net Nutrient shortages, which can limit algal growth, have been associated with increased toxicity in dinoflagellates. researchgate.net It is plausible that compounds like this compound could be involved in regulating algal numbers, perhaps by influencing algal cell cycle progression or triggering mechanisms that lead to the expulsion of excess symbionts.
The specificity and flexibility of host-symbiont associations can vary, influenced by both genetic factors and environmental conditions. ens-lyon.frnih.gov While some host-symbiont pairs are highly specific, others are more generalist. ens-lyon.frnih.gov The molecular mechanisms underlying host-algal recognition and the establishment of these associations are complex. ens-lyon.fr this compound's potential influence on host cell physiology could theoretically play a role in the host's recognition or acceptance of specific symbiont strains, although direct evidence for this is not present in the search results.
This compound Involvement in Environmental Stress Responses
Environmental stressors, such as elevated sea surface temperatures, increased light intensity, pollution, and changes in salinity, can disrupt the delicate balance of the Symbiodinium-invertebrate symbiosis. scielo.org.zaebsco.comnoaa.govworldwildlife.orgfugro.comsi.edusjtu.edu.cnfrontiersin.org These stressors can lead to a breakdown of the symbiotic relationship, most notably manifested as coral bleaching. ebsco.comnoaa.govworldwildlife.orgfugro.comsi.edusjtu.edu.cn
Contribution to Symbiosis Disruption under Perturbation
Under stressful conditions, the physiological processes within the host and symbiont can be impaired. Elevated temperatures, for instance, can lead to increased production of reactive oxygen species (ROS) by the symbiont, causing oxidative stress in both partners. scielo.org.za This oxidative stress can damage cellular components and disrupt the symbiotic relationship. scielo.org.za
While the direct involvement of this compound in the stress response pathway is not explicitly detailed, the production of toxins by symbiotic dinoflagellates has been implicated in the pathogenesis of coral bleaching. researchgate.net It is hypothesized that under stress, the increased production or altered release of toxins like this compound could contribute to the disruption of host cell function and the eventual expulsion of the symbionts. researchgate.net The potential of some toxins to disrupt cell adhesion and induce apoptosis aligns with observed phenomena during symbiosis breakdown. researchgate.net
Implications for Algal Exit and Coral Bleaching Phenomena
Coral bleaching is the visible consequence of the disruption of the coral-Symbiodinium symbiosis, characterized by the expulsion of the symbiotic algae from the host tissues, leading to the loss of the coral's color. ebsco.comnoaa.govworldwildlife.orgsi.edu This expulsion occurs when the symbiotic relationship becomes stressed, often due to elevated temperatures. ebsco.comnoaa.govworldwildlife.org Without their primary source of food from the zooxanthellae, bleached corals are weakened and more susceptible to disease and mortality. ebsco.comnoaa.govsi.edu
The mechanisms underlying the expulsion of symbionts during bleaching are complex and not fully understood, but they likely involve a combination of host and symbiont responses to stress. uconn.edu The potential role of toxins like this compound in disrupting host cell integrity or triggering host defense mechanisms could contribute to the process of algal exit. researchgate.net Research suggests that nutrient shortages associated with warming temperatures might lead to increased toxicity in dinoflagellates, potentially overwhelming the host and contributing to bleaching. researchgate.net
Different Symbiodinium clades exhibit varying tolerances to environmental stress, particularly temperature. scielo.org.zaresearchgate.net Corals hosting more thermally tolerant symbiont clades tend to be more resistant to bleaching. scielo.org.zaresearchgate.net While this compound is produced by Symbiodinium species in general, potential variations in its production or activity among different clades could theoretically influence the bleaching susceptibility of the host.
Further research is needed to specifically elucidate the precise roles of this compound in the metabolic interactions, crosstalk, population dynamics, and stress responses within invertebrate-Symbiodinium symbioses. However, its identification as a secondary metabolite produced by symbiotic dinoflagellates suggests its potential involvement in the complex ecological dynamics of these crucial marine associations.
Potential Adaptive Advantages in Nutrient-Limited Environments
In nutrient-limited environments, such as oligotrophic tropical waters, the symbiotic relationship between Symbiodinium and their hosts provides a significant competitive advantage ens-lyon.frnih.gov. The dinoflagellates efficiently recycle host waste nitrogen to synthesize essential amino acids, contributing significantly to the host's nutrient requirements nih.gov.
The role of secondary metabolites, including this compound, in the adaptive advantages of the symbiosis in nutrient-limited conditions is an area of ongoing investigation. While the direct role of ZT-B in nutrient acquisition or utilization is not clearly defined in the available literature, the production of secondary metabolites by dinoflagellates is known to be influenced by nutrient availability nih.govmdpi.com.
Studies have shown that genes involved in polyketide and non-ribosomal peptide synthesis can be upregulated in dinoflagellates under phosphorus starvation nih.gov. This suggests that the production of certain secondary metabolites might be linked to the metabolic adjustments and defense mechanisms employed by dinoflagellates in response to nutrient limitation nih.gov. Although ZT-B is a polyoxygenated long-chain compound and not explicitly classified as a polyketide or non-ribosomal peptide in all contexts, its production by Symbiodinium raises the possibility of its involvement in the complex metabolic interplay within the symbiosis under varying environmental conditions, including nutrient scarcity.
Molecular Mechanisms of Action in Biological Systems
Interaction with Cellular Calcium Channels
Research indicates that zooxanthellatoxin B modulates the activity of calcium channels in cell membranes, leading to altered calcium permeability nih.govmdpi.comnih.govnih.gov.
Agonistic Effects on Membrane Ca2+ Channels
This compound has been shown to increase calcium permeability across the plasma membrane nih.gov. Studies, particularly in rabbit aorta, suggest that this increase in Ca2+ permeability occurs, at least partly, through voltage-sensitive Ca2+ channels and potentially through nonselective cation channels nih.gov. The compound causes an increase in cytosolic Ca2+ levels, which is strongly correlated with its observed biological effects nih.gov.
Role of Ca2+ Influx in Cellular Responses
The influx of Ca2+ triggered by this compound is a critical step in mediating its cellular effects nih.gov. In excitable cells, Ca2+ influx can lead to plasma membrane depolarization, potentially recruiting voltage-gated Ca2+ channels and resulting in a substantial increase in intracellular calcium concentration nih.gov. This elevation in cytosolic calcium is a key signal that can trigger various downstream cellular responses, such as muscle contraction nih.gov.
Effects on Invertebrate Cellular Physiology (e.g., Coral Calcification)
Algal toxins, including zooxanthellatoxins, produced by symbiotic dinoflagellates like Symbiodinium, are hypothesized to play a role in the physiology of their invertebrate hosts, such as reef corals researchgate.net.
Stimulation of Calcium Deposition Processes
It has been proposed that toxins from zooxanthellae may stimulate coral calcification by opening Ca2+ channels on the calcifying ectoderm of the coral host researchgate.net. Calcification is the process by which corals build their calcium carbonate skeletons using calcium and bicarbonate ions from seawater researchgate.netusgs.gov. While the direct effect of this compound on coral calcification requires further detailed investigation, the general mechanism of calcium channel modulation by Symbiodinium toxins suggests a potential link to this vital process in corals researchgate.net.
Linkage to Bicarbonate and Nutrient Assimilation
The stimulation of calcium influx and calcification in corals is linked to the coral's ability to manage protons (H+) produced during the calcification process (Ca2+ + HCO3- → CaCO3 + H+) researchgate.net. The coral discharges these protons into its coelenteron cavity, which can improve the assimilation of bicarbonate and nutrients by the symbiotic algae researchgate.net. This coupling of calcification with algal photosynthesis and nutrient assimilation is thought to contribute to the success of highly calcareous symbioses in nutrient-poor tropical waters researchgate.netens-lyon.fr. While this compound's specific role in this complex interplay is not fully elucidated, its potential to influence calcium dynamics in the coral host suggests it could indirectly impact this symbiotic relationship.
Cellular Responses in Model Organisms (e.g., Rabbit Aorta Vasoconstriction)
This compound has been studied in model organisms to understand its cellular effects. A notable response is the concentration-dependent contraction observed in isolated rabbit aorta nih.govnih.gov.
Studies using rabbit aorta have shown that this compound induces a sustained contraction that is dependent on the presence of extracellular Ca2+ nih.gov. This contraction is accompanied by an increase in cytosolic Ca2+ levels nih.gov. Voltage-operated Ca2+-channel blockers such as verapamil, nifedipine, and diltiazem (B1670644) have been shown to partially suppress both the increase in cytosolic Ca2+ and the contractile response induced by this compound, suggesting that Ca2+ influx, at least partially via voltage-operated calcium channels, mediates this vasoconstrictive action nih.govnih.gov. This compound also increased tissue Na+ and reduced tissue K+ contents in the aorta, suggesting an increase in Na+ and K+ permeability across the plasma membrane nih.gov.
This compound is a polyoxygenated long-chain compound isolated from the symbiotic marine alga Symbiodinium sp. nih.govacs.org. Research has focused on its potent biological activities, particularly its effects on vascular smooth muscle and cellular processes.
Vasoconstrictive Activity and Associated Signaling Pathways
This compound is a potent vasoconstrictor nih.govacs.org. Studies using isolated rabbit aorta have shown that this compound causes a concentration-dependent contraction nih.gov. This contractile response is dependent on the presence of extracellular calcium nih.govnih.gov.
The vasoconstrictive action of this compound is mediated through calcium influx into smooth muscle cells nih.gov. This influx occurs, at least in part, through voltage-sensitive calcium channels and nonselective cation channels in the cell membrane nih.gov. Pharmacological studies have demonstrated that calcium channel blockers such as verapamil, nifedipine, and diltiazem can partially suppress the increase in cytosolic calcium and the resulting contraction induced by this compound nih.gov. Mefenamic acid, a nonsteroidal anti-inflammatory drug known to inhibit calcium influx and cell proliferation, also attenuated the contractile response at lower concentrations of this compound nih.govphysiology.org.
This compound has been shown to increase tissue sodium content and reduce tissue potassium content in the aorta, suggesting an increase in sodium and potassium permeability across the plasma membrane nih.gov. The response to this compound was partly inhibited by phentolamine, an alpha-adrenergic receptor antagonist, and potentiated by ouabain, an inhibitor of the Na+/K+-ATPase pump nih.gov. However, tetrodotoxin, methysergide, chlorpheniramine, or indomethacin (B1671933) did not affect the contraction nih.gov.
Simultaneous recording of cytosolic Ca2+ levels and developed tension in rabbit aorta demonstrated a strong correlation between the increase in intracellular Ca2+ and the contraction induced by this compound nih.gov. This compound caused a gradual increase in cytosolic Ca2+ followed by a gradual contraction, with a slower time to half-maximum contraction compared to depolarization induced by high KCl nih.gov.
Characterization of Ca2+-Dependent Muscle Contraction
The contraction of smooth muscle induced by this compound is explicitly dependent on extracellular Ca2+ nih.govnih.govresearchgate.net. In Ca2+-free solutions, this compound does not induce contraction or an increase in cytosolic Ca2+ nih.govnih.gov. The contractile response increases in a concentration-dependent manner with increasing extracellular Ca2+ concentrations nih.gov. Strontium (Sr2+), another divalent cation, can also support the contractile response in a concentration-dependent fashion in the presence of this compound nih.gov.
Modulation of Cellular Adhesion and Apoptotic Pathways
Algal toxins, including those from Symbiodinium species, have been implicated in disrupting cellular processes in host organisms, such as corals researchgate.netresearchgate.net. Increased Ca2+ influx into host cells is suggested to disrupt cell adhesion and induce apoptosis researchgate.netresearchgate.net. This increased Ca2+ influx, potentially triggered by toxins that open cell membrane calcium channels, can overwhelm the host cell and contribute to phenomena like coral bleaching researchgate.netresearchgate.net.
While the direct effects of this compound on cellular adhesion and specific apoptotic pathways have not been detailed in the provided search results, the general mechanism of increased intracellular Ca2+ induced by Symbiodinium toxins is linked to the disruption of cell adhesion and the induction of apoptosis in host cells researchgate.netresearchgate.net. Apoptosis is a programmed cell death process involving a cascade of events, and increased intracellular calcium is known to be a signal that can initiate apoptosis nih.gov. Studies on coral bleaching, which involves the expulsion of symbiotic algae, suggest that thermal stress and potentially algal toxins can trigger apoptotic responses in coral host cells, characterized by morphological changes like membrane blebbing and chromatin shifts nih.govnih.gov. Genes involved in apoptosis have been identified in corals nih.govfrontiersin.org.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
This compound, a polyoxygenated long-chain compound isolated from the marine dinoflagellate Symbiodinium sp., exhibits potent biological activities, primarily affecting vascular smooth muscle function nih.govacs.org. Its mechanisms of action involve the modulation of ion channels and subsequent alterations in intracellular calcium concentrations, leading to significant physiological outcomes.
The biological effects of this compound are largely mediated through its influence on calcium dynamics within target cells, particularly smooth muscle cells.
Vasoconstrictive Activity and Associated Signaling Pathways
This compound is recognized as a potent vasoconstrictor nih.govacs.org. Studies utilizing isolated rabbit aorta have demonstrated that this compound elicits a concentration-dependent contraction nih.gov. This contractile response is strictly dependent on the presence of extracellular calcium nih.govnih.gov.
The vasoconstrictive effect of this compound is primarily mediated by the influx of calcium ions into smooth muscle cells nih.gov. This influx occurs, at least in part, through voltage-sensitive calcium channels and nonselective cation channels located in the cell membrane nih.gov. Pharmacological investigations have shown that calcium channel blockers, such as verapamil, nifedipine, and diltiazem, can partially inhibit the increase in cytosolic calcium and the subsequent contraction induced by this compound nih.gov. Mefenamic acid, a nonsteroidal anti-inflammatory drug known to impede calcium influx and cell proliferation, also attenuated the contractile response to lower concentrations of this compound nih.govphysiology.org.
This compound has been observed to increase tissue sodium content while decreasing tissue potassium content in the aorta, suggesting an increase in the permeability of the plasma membrane to both sodium and potassium ions nih.gov. The response to this compound was partially suppressed by phentolamine, an alpha-adrenergic receptor antagonist, and enhanced by ouabain, an inhibitor of the Na+/K+-ATPase pump nih.gov. Conversely, tetrodotoxin, methysergide, chlorpheniramine, and indomethacin did not affect the contraction nih.gov.
Simultaneous measurements of cytosolic Ca2+ levels and developed tension in rabbit aorta revealed a strong correlation between the elevation in intracellular Ca2+ and the contraction induced by this compound nih.gov. This compound induced a gradual increase in cytosolic Ca2+, followed by a gradual contraction, with a slower time to reach half-maximum contraction compared to the depolarization caused by high concentrations of KCl nih.gov.
Characterization of Ca2+-Dependent Muscle Contraction
The contraction of smooth muscle induced by this compound is unequivocally dependent on extracellular Ca2+ nih.govnih.govresearchgate.net. In the absence of extracellular Ca2+, this compound fails to induce either contraction or an increase in cytosolic Ca2+ nih.govnih.gov. The magnitude of the contractile response is directly proportional to the concentration of extracellular Ca2+ nih.gov. Strontium (Sr2+), a divalent cation, can also support the contractile response to this compound in a concentration-dependent manner nih.gov.
Modulation of Cellular Adhesion and Apoptotic Pathways
Algal toxins, including those produced by Symbiodinium species, have been implicated in disrupting cellular processes in host organisms, such as corals researchgate.netresearchgate.net. It has been suggested that an increase in Ca2+ influx into host cells can impair cell adhesion and trigger apoptosis researchgate.netresearchgate.net. This elevated intracellular Ca2+, potentially resulting from toxins that open cell membrane calcium channels, can overwhelm host cells and contribute to phenomena like coral bleaching researchgate.netresearchgate.net.
While specific research detailing the direct effects of this compound on cellular adhesion and apoptotic pathways was not found in the provided search results, the broader mechanism involving increased intracellular Ca2+ induced by Symbiodinium toxins is linked to the disruption of cell adhesion and the induction of apoptosis in host cells researchgate.netresearchgate.net. Apoptosis is a form of programmed cell death characterized by a series of molecular events, and elevated intracellular calcium is recognized as a signal that can initiate this process nih.gov. Studies on coral bleaching, which involves the expulsion of symbiotic algae, suggest that environmental stressors like thermal stress and potentially algal toxins can activate apoptotic responses in coral host cells, evidenced by morphological changes such as membrane blebbing and chromatin condensation nih.govnih.gov. Genes associated with apoptotic pathways have been identified in corals nih.govfrontiersin.org.
Advanced Methodologies in Zooxanthellatoxin B Research
Metabolomic Profiling for Zooxanthellatoxin B Detection and Quantification
Metabolomic profiling, the comprehensive study of all metabolites in a biological system, is a powerful approach for detecting and quantifying this compound within its biological matrix, such as dinoflagellate cultures or host tissues. mdpi.com Given the complexity of the metabolome, this typically involves hyphenated techniques that combine separation methods with sensitive detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics and is widely applied for the analysis of complex natural products like this compound. mdpi.comthermofisher.comfrontiersin.org LC-MS separates metabolites based on their physical and chemical properties using liquid chromatography before they are introduced into a mass spectrometer for detection and identification. thermofisher.com High-resolution LC-MS provides accurate mass measurements, which are crucial for determining the elemental composition of the compound. thermofisher.com Tandem mass spectrometry (MS/MS) further aids in identification by generating characteristic fragmentation patterns that can be compared against databases or used for de novo structural elucidation. thermofisher.comuni-luebeck.demetabolomicsworkbench.org
LC-MS methods for this compound analysis typically involve reversed-phase chromatography due to the compound's relatively non-polar regions despite its numerous hydroxyl groups. metabolomicsworkbench.org Electrospray ionization (ESI) is commonly used to generate ions from the metabolites for detection by the mass spectrometer, often operated in both positive and negative ion modes to capture a wider range of compounds. tandfonline.comfrontiersin.orgmetabolomicsworkbench.org
While specific quantitative data for ZT-B using LC-MS wasn't extensively detailed in the provided snippets, LC-MS is routinely used for quantification by comparing peak areas or heights to a calibration curve generated with known concentrations of a standard. tandfonline.com The sensitivity of LC-MS allows for the detection of metabolites even at low concentrations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including complex natural products like this compound. tandfonline.comrsc.orgawi.de In metabolomics, NMR provides detailed information about the structure and quantity of metabolites in a sample, often complementing MS data. mdpi.com
For this compound, NMR experiments such as 1D (¹H and ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC, NOESY) are essential for assigning proton and carbon signals and determining connectivity and relative stereochemistry. tandfonline.comresearchgate.net The large and complex structure of zooxanthellatoxins can present challenges for complete signal assignment due to overlapping signals, sometimes necessitating advanced techniques like 3D NMR, although its application to natural products is less common than for proteins. rsc.org
NMR has been instrumental in revealing the detailed chemical structure of this compound, identifying it as a polyhydroxy secondary metabolite with a large lactone structure. tandfonline.comrsc.org Studies on related compounds like zooxanthellamide B have utilized extensive 2D NMR analysis to determine structural features and relative configurations. tandfonline.com
Genetic Engineering Approaches for Biosynthesis Pathway Elucidation
Understanding the biosynthesis of this compound involves investigating the genes and enzymes responsible for its production. Zooxanthellatoxins are believed to be of polyketide origin, synthesized by polyketide synthases (PKS). nih.gov Genetic engineering approaches, while not specifically detailed for direct manipulation of ZT-B biosynthesis in the provided results, are broadly applicable to elucidating and potentially manipulating natural product biosynthesis pathways in microorganisms, including dinoflagellates. researchgate.netsciencepublishinggroup.com
Studies on other dinoflagellate polyketides have involved cloning and sequencing PKS genes to understand their domain structure and relatedness to known enzymes. nih.gov Although dinoflagellate genomes are large and complex, techniques like phylogenetic screening of PKS genes can provide insights into which genes might be involved in the biosynthesis of specific metabolites. nih.gov Precursor incorporation studies using stable isotopes, combined with analysis by techniques like NMR and MS, can trace the incorporation of labeled precursors into the toxin structure, helping to map out the biosynthetic steps. nih.govresearchgate.net
While direct genetic engineering to enhance or alter this compound production hasn't been highlighted, such approaches could theoretically involve modifying PKS genes or regulatory elements to study their impact on the biosynthetic pathway. sciencepublishinggroup.com
In Vitro and Ex Vivo Bioactivity Assays for Mechanism of Action Studies
In vitro and ex vivo bioactivity assays are critical for understanding the biological effects of this compound and elucidating its mechanism of action. ZT-B is known for its vasoconstrictive activity. nih.govvliz.be
Studies have shown that the vasoconstrictive action of this compound is mediated via Ca²⁺ influx, specifically through voltage-sensitive Ca²⁺ channels. nih.govsemanticscholar.org Ex vivo experiments using preparations like rabbit aorta have been used to demonstrate this vasoconstrictive effect and investigate the role of calcium channels. semanticscholar.orgacs.orgacs.org
In vitro assays using cell lines can further probe the cellular mechanisms. While not specifically for ZT-B, related dinoflagellate toxins have been studied using various cell-based assays, including those assessing cytotoxicity, calcium signaling, and effects on specific cellular targets like ion channels or enzymes. researchgate.netsemanticscholar.orgmdpi.combiorxiv.orgmdpi.com For instance, studies on zooxanthellamide D, a related polyhydroxy amide from Symbiodinium, have used human tumor cell lines to assess cytotoxicity. researchgate.net Assays measuring intracellular calcium levels or membrane potential changes in relevant cell types could be employed to directly study ZT-B's interaction with calcium channels.
Data from bioactivity assays can provide insights into the potency of ZT-B and help determine the specific molecular targets it interacts with, contributing to a detailed understanding of its mechanism of action.
Cell Culture Models for Investigating Production and Physiological Effects
Cell culture models, particularly using Symbiodinium species, are fundamental for studying the production of this compound under controlled conditions and investigating its potential physiological effects on host organisms or other marine life. tandfonline.comnih.govnih.gov Culturing Symbiodinium in the laboratory allows researchers to obtain sufficient biomass for chemical analysis and bioactivity testing. tandfonline.comnih.govguilan.ac.ir
Different strains of Symbiodinium can exhibit variations in the production of zooxanthellatoxins and related metabolites. nih.govtandfonline.com Cell culture allows for the investigation of factors influencing toxin production, such as nutrient availability, light, and temperature, which are relevant to understanding the ecological role of these toxins, particularly in the context of coral symbiosis and phenomena like coral bleaching. researchgate.netuq.edu.au
While the direct physiological effects of ZT-B on host cells in culture were not extensively detailed, studies on the broader interactions between Symbiodinium and their hosts using cell culture models have explored the exchange of metabolites and the host's response to the presence of symbionts and their products. researchgate.netmdpi.comnih.gov For example, research has investigated how nutrient limitations or thermal stress in Symbiodinium cultures might correlate with toxin production and subsequent effects on host cells. researchgate.netuq.edu.au
Cell culture models provide a simplified system to study complex symbiotic relationships and the role of metabolites like this compound in these interactions.
Future Directions and Research Gaps
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
A significant research gap lies in fully detailing the biosynthetic pathway of zooxanthellatoxin B. While it is understood to be a polyketide-derived metabolite, the specific enzymes, genes, and intermediate steps involved in its synthesis within Symbiodinium are not yet completely characterized. nih.govresearchgate.net Dinoflagellate genomes present challenges due to their large size and complex organization, which can hinder the identification and characterization of genes encoding biosynthesis enzymes. nih.gov Future research should focus on applying advanced genomic, transcriptomic, and proteomic techniques to identify the full suite of genes and proteins involved in the this compound biosynthetic machinery. Understanding the regulatory mechanisms that control the production of this compound is also critical. This includes investigating the environmental cues (such as light, temperature, and nutrient availability) and internal cellular signals that trigger or modulate its biosynthesis. researchgate.netresearchgate.net Studies on other dinoflagellate metabolites highlight that culture conditions and host factors can influence the production of bioactive molecules, suggesting similar influences may exist for this compound. nih.gov
Comprehensive Assessment of this compound Distribution Across Symbiodinium Clades
While this compound has been identified in Symbiodinium sp., a comprehensive assessment of its presence and concentration across the diverse clades (A-I) and types within the genus Symbiodinium (now Symbiodiniaceae) is needed. researchgate.netjifro.ir Different Symbiodinium clades exhibit varying physiological characteristics and host specificities, and the production of specific metabolites may differ between them. nih.govnih.gov Research is required to systematically screen various Symbiodinium strains, ideally both cultured isolates and those in hospite from different hosts and geographic locations, to determine the distribution patterns of this compound. researchgate.netjifro.irbritishecologicalsociety.org This would involve developing sensitive and specific analytical methods for detecting and quantifying this compound in small sample sizes. Such studies would help to understand if this compound production is restricted to specific clades or if it is a more widespread metabolic capability within the Symbiodiniaceae.
Deeper Understanding of Ecological Roles within Diverse Symbiotic Systems
The precise ecological role of this compound within the symbiotic relationship between Symbiodinium and their invertebrate hosts (such as corals, anemones, and zoanthids) requires deeper investigation. nih.govens-lyon.fr While some dinoflagellate toxins are known to play roles in defense or communication, the specific function of this compound in this context is not fully understood. mdpi.comuq.edu.au Given its vasoconstrictive activity, it has been hypothesized to potentially influence host physiology, but the mechanisms and consequences of this interaction need to be explored. nih.govmdpi.comresearchgate.net Future research should aim to determine if this compound plays a role in host-symbiont recognition, maintenance of the symbiotic state, nutrient exchange, or defense against predators or pathogens. researchgate.netens-lyon.frresearchgate.net This could involve in situ studies, controlled laboratory experiments with symbiotic organisms, and the use of techniques to manipulate or track this compound levels within the symbiosis. Understanding these roles is crucial for comprehending the complex metabolic interactions within the coral holobiont and how they might be affected by environmental changes. nih.govnih.govresearchgate.net
Development of Novel Research Probes and Tools Based on this compound Structure and Activity
The unique structure and biological activity of this compound make it a potential candidate for the development of novel research probes and tools. mdpi.commdpi.com Its vasoconstrictive properties, mediated via Ca2+ channels, suggest it could be utilized to study calcium signaling pathways in various cell types. nih.govresearchgate.net Research is needed to synthesize analogs or derivatives of this compound with modifications that enhance specificity, stability, or enable labeling for use in cellular and molecular studies. mdpi.com Developing fluorescent or tagged versions of this compound could allow for tracking its distribution and targets within host tissues. Furthermore, exploring its interaction with specific calcium channels could lead to the development of selective pharmacological tools for studying calcium-dependent processes. researchgate.net
Q & A
Q. What methodologies are recommended for synthesizing zooxanthellatoxin B in laboratory settings?
Synthesis typically involves multi-step organic reactions, including stereoselective strategies for constructing its polycyclic framework. Key steps may include ring-closing metathesis or enzymatic catalysis for chiral centers. Experimental protocols should detail solvent systems, temperature controls, and purification techniques (e.g., flash chromatography). Reproducibility requires rigorous documentation of reaction yields, intermediate characterization, and validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation combines spectroscopic methods:
- 1D/2D NMR for carbon-proton correlation and stereochemistry.
- LC-MS/MS for molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute configuration. Cross-referencing with published spectral data in databases like SciFinder or Reaxys is critical. Discrepancies in spectral peaks (e.g., δH shifts >0.1 ppm) warrant re-isolation or alternative derivatization .
Q. What experimental approaches are used to assess this compound’s purity and stability?
- HPLC-PDA with a C18 column and gradient elution to quantify impurities.
- Accelerated stability studies under varying pH, temperature, and light conditions.
- Mass balance assays to track degradation products. Protocols should specify acceptance criteria (e.g., ≥95% purity) and storage conditions (e.g., −80°C in amber vials) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges) or compound instability. Mitigation strategies:
Q. What experimental designs are optimal for studying this compound’s molecular targets in marine symbionts?
- Affinity chromatography with immobilized this compound to isolate binding proteins.
- CRISPR-Cas9 knockout models in Symbiodinium spp. to identify essential pathways.
- Isothermal titration calorimetry (ITC) for binding affinity quantification. Include controls for non-specific interactions (e.g., scrambled peptide competitors) .
Q. How should researchers address challenges in quantifying this compound in environmental samples?
Low natural abundance and matrix interference necessitate:
- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Ultra-high-performance LC (UHPLC) coupled with tandem MS for sensitivity.
- Isotope-labeled internal standards (e.g., deuterated analogs) for accurate quantification. Validate methods via spike-recovery experiments in seawater and coral tissue matrices .
Q. What computational tools are effective for predicting this compound’s ecological interactions?
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with ion channels.
- Ecological network analysis using platforms like EcoNet to simulate toxin transfer in coral reefs.
- Machine learning (e.g., Random Forest) to correlate environmental variables (pH, temperature) with toxin production .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Supplementary Materials : Provide raw NMR spectra, chromatograms, and assay protocols.
- Open Data Repositories : Deposit datasets in platforms like Zenodo or Figshare.
- Collaborative Validation : Cross-laboratory replication of key experiments (e.g., synthesis, bioactivity) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Q. How should conflicting data on this compound’s environmental persistence be addressed?
- Longitudinal field studies with seasonal sampling to assess degradation kinetics.
- Controlled mesocosm experiments to isolate variables (e.g., microbial activity).
- Comparative meta-analyses of half-life data across marine ecosystems .
Ethical and Reporting Standards
Q. What guidelines should be followed when citing prior studies on this compound?
Cite primary literature (e.g., original isolation papers) rather than reviews. Use standardized nomenclature (IUPAC) and disclose conflicts of interest (e.g., funding sources). Avoid "citation stacking" to inflate impact .
Q. How can researchers ethically obtain this compound for controlled studies?
- Source from accredited marine natural product repositories (e.g., NCI Natural Products Branch).
- Adhere to the Nagoya Protocol for access and benefit-sharing if collecting from wild symbionts.
- Document permits and collection locations in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
